Oleoyl-d-lysine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

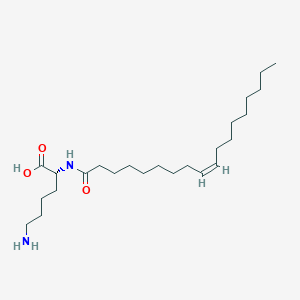

2D Structure

Properties

Molecular Formula |

C24H46N2O3 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(2R)-6-amino-2-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |

InChI |

InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1 |

InChI Key |

JJUHWJQHBPFMJW-MZMPXXGTSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oleoyl-d-lysine on the Glycine Transporter 2 (GlyT2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The glycine transporter 2 (GlyT2) plays a pivotal role in regulating glycinergic neurotransmission, particularly in the spinal cord and brainstem, making it a key target for the management of chronic pain. Oleoyl-d-lysine has emerged as a potent and selective inhibitor of GlyT2, demonstrating significant analgesic properties with a favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GlyT2, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition

This compound acts as a selective, non-competitive, allosteric inhibitor of the human glycine transporter 2 (GlyT2).[1][2][3] Unlike competitive inhibitors that bind to the same site as the substrate (glycine), this compound binds to a distinct, high-affinity allosteric site.[1][2][4] This binding event modulates the transporter's conformation, thereby reducing its glycine uptake capacity without completely blocking it.[2][4] This partial inhibition is thought to contribute to its favorable safety profile, as it allows for the maintenance of basal glycinergic neurotransmission.[2][4]

The allosteric binding site is located in a deep lipid cavity accessible from the extracellular side of the transporter, involving transmembrane domains (TM) 5 and 8, as well as extracellular loop 4 (EL4).[1][4] The oleoyl tail of the molecule penetrates deep into a hydrophobic pocket, while the d-lysine headgroup interacts with residues near the extracellular surface.[1][4]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and related compounds has been quantified primarily through electrophysiological recordings in Xenopus oocytes expressing human GlyT2a and GlyT1b. The half-maximal inhibitory concentration (IC50) and the maximal percentage of inhibition are key parameters summarized below.

| Compound | Target | IC50 (nM) | Maximal Inhibition (%) | Reference |

| This compound | hGlyT2a | 48.3 | Not Specified | [5][6] |

| Oleoyl-l-lysine | hGlyT2a | 25.5 | 95.6 ± 1.5 | [2][6] |

| This compound | hGlyT1b | >3,000 | Not Specified | [5] |

| Oleoyl-l-lysine | hGlyT1b | >10,000 | Not Specified | [6] |

| N-arachidonyl glycine (NAGly) | hGlyT2 | ~9,000 | Not Specified | [3][6] |

| ORG25543 | hGlyT2 | Not Specified | Severe Side Effects | [6][7] |

hGlyT2a and hGlyT1b refer to the human isoforms of the transporters.

Signaling Pathway in Chronic Pain

In chronic pain states, there is often a disruption of inhibitory glycinergic signaling in the spinal cord.[1] By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft.[8] This elevated glycine level enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[8] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire and transmit pain signals to the brain.[9]

Caption: this compound inhibits GlyT2, increasing synaptic glycine and enhancing postsynaptic inhibition of pain signals.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This method is used to measure the glycine transport currents and assess the inhibitory effects of compounds like this compound.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2a or GlyT1b. Control oocytes are injected with water.

-

Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C to allow for transporter expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).

-

The oocyte is impaled with two microelectrodes filled with KCl, and the membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Glycine is applied to the oocyte to elicit an inward current, which is a measure of glycine transport.

-

To determine the IC50, increasing concentrations of this compound are co-applied with a fixed concentration of glycine (typically the EC50 for glycine).

-

The reduction in the glycine-induced current is measured at each concentration of the inhibitor.

-

-

Data Analysis: The data is normalized to the control glycine current and fitted to a sigmoidal dose-response curve to determine the IC50 and maximal inhibition.

Caption: Workflow for assessing GlyT2 inhibition using two-electrode voltage clamp in Xenopus oocytes.

[³H]-Glycine Uptake Assay

This assay directly measures the uptake of radiolabeled glycine into cells expressing GlyT2.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or porcine aorta epithelial cells) is cultured and stably transfected to express human GlyT2.

-

Cell Plating: Cells are plated into multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are washed and pre-incubated with a buffer solution.

-

Inhibition: Cells are incubated with varying concentrations of this compound for a defined period.

-

Glycine Uptake: A solution containing a fixed concentration of glycine and [³H]-glycine is added to the wells, and uptake is allowed to proceed for a specific time (e.g., 10 minutes).

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Scintillation Counting: The amount of [³H]-glycine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The data is normalized to control uptake (no inhibitor) and plotted against the inhibitor concentration to determine the IC50.

Conclusion

This compound represents a promising therapeutic lead for chronic pain management through its selective, allosteric inhibition of GlyT2. Its mechanism of action, characterized by partial and reversible inhibition, offers a potential advantage over complete or irreversible inhibitors, minimizing the risk of severe side effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this area. The continued exploration of the structure-activity relationships of lipid-based GlyT2 inhibitors may lead to the discovery of even more potent and safer analgesics.

References

- 1. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]

- 4. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. scholarworks.utep.edu [scholarworks.utep.edu]

The Structure-Activity Relationship of Oleoyl-d-lysine Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of Oleoyl-d-lysine and its analogs, potent and selective inhibitors of the glycine transporter 2 (GlyT2). By modulating glycinergic neurotransmission, these compounds hold significant promise for the development of novel analgesics for chronic pain. This document provides a comprehensive overview of their pharmacological properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Introduction to this compound and its Therapeutic Potential

This compound is a synthetic bioactive lipid that has emerged as a promising lead compound for the treatment of chronic neuropathic pain.[1][2] It functions as a selective inhibitor of GlyT2, a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft.[1][3] By inhibiting GlyT2, this compound elevates synaptic glycine levels, thereby enhancing inhibitory neurotransmission and producing analgesic effects.[1][4][5] A key advantage of this compound is its favorable safety profile, showing minimal side effects such as convulsions at analgesic doses, a significant issue with some other GlyT2 inhibitors.[1][4] Furthermore, it is metabolically stable, capable of crossing the blood-brain barrier, and demonstrates efficacy in animal models of neuropathic pain.[1][4][6][7]

The development of this compound analogs has been driven by the need to optimize potency, selectivity, and pharmacokinetic properties. The core structure of these analogs consists of an oleoyl acyl chain linked to an amino acid headgroup, offering two primary points of modification for SAR studies.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activity of various this compound analogs against human GlyT2. The data highlights the critical influence of the amino acid headgroup and the acyl chain structure on potency.

Table 1: Influence of the Amino Acid Headgroup on GlyT2 Inhibition

| Analog | Amino Acid Headgroup | Stereochemistry | IC₅₀ (nM) for GlyT2 |

| Oleoyl-lysine | Lysine | L | ~25.5 |

| Oleoyl-lysine | Lysine | D | 48.3 |

| Oleoyl-tryptophan | Tryptophan | L | < 50 |

| Oleoyl-valine | Valine | L | - |

| Oleoyl-aspartate | Aspartate | L | - |

| Oleoyl-serine | Serine | L | - |

Note: Specific IC₅₀ values for all analogs were not consistently available across the reviewed literature. The table reflects the general trend of positively charged and aromatic headgroups being most potent.[1][3]

Table 2: Influence of the Acyl Chain Structure on GlyT2 Inhibition

| Analog | Acyl Chain | Double Bond Position | Stereochemistry | IC₅₀ (nM) for GlyT2 |

| Oleoyl-lysine | C18:1 | Δ9 | L | ~25.5 |

| Oleoyl-lysine | C18:1 | Δ9 | D | 48.3 |

| C18ω5-lysine | C18:1 | Δ13 | L | 67.5 |

| C18ω5-lysine | C18:1 | Δ13 | D | 64.9 |

| Palmitoleoyl-lysine | C16:1 | Δ9 | L | 66.6 |

| Palmitoleoyl-lysine | C16:1 | Δ9 | D | 602 |

| Myristoleoyl-lysine | C14:1 | Δ9 | L | 1500 |

| Myristoleoyl-lysine | C14:1 | Δ9 | D | >10000 |

Data compiled from multiple sources.[3][8] The IC₅₀ values represent the concentration of the analog required to inhibit 50% of GlyT2 activity.

Key Findings from SAR Studies

The data reveals several key principles governing the SAR of this compound analogs:

-

The Amino Acid Headgroup is a Primary Determinant of Potency: Analogs with positively charged (e.g., Lysine) or aromatic (e.g., Tryptophan) amino acid headgroups exhibit the highest potency for GlyT2 inhibition.[1][3] In contrast, analogs with negatively charged, polar, or aliphatic headgroups are generally less active.

-

Stereochemistry of the Headgroup Influences Activity: For many analogs, the L-stereoisomer of the amino acid headgroup is a better inhibitor than the D-stereoisomer.[3] However, the D-isomers, such as this compound, often exhibit greater metabolic stability, making them more suitable for in vivo applications.[4][6][7]

-

Acyl Chain Length is Crucial for High Affinity: A longer acyl chain generally correlates with greater potency. A decrease in chain length from C18 to C16, and further to C14, leads to a significant reduction in inhibitory activity.[8]

-

Position of the Double Bond Modulates Activity: The location of the cis-double bond within the acyl chain influences the inhibitory potency. While the naturally occurring Δ9 position in oleic acid is optimal, shifting the double bond to the Δ13 position in C18 analogs still retains significant activity.[3][8]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the formation of an amide bond between oleic acid and the desired D-amino acid.[9] This process requires the use of protecting groups to ensure regioselectivity and preserve the stereochemical integrity of the amino acid.

Representative Protocol:

-

Protection of D-Lysine: The α-amino and ε-amino groups of D-lysine are protected using standard protecting groups (e.g., Boc or Cbz) to prevent side reactions. The carboxylic acid group may also be protected as an ester.

-

Activation of Oleic Acid: The carboxylic acid of oleic acid is activated to facilitate amide bond formation. This can be achieved using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Coupling Reaction: The activated oleic acid is reacted with the protected D-lysine in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine).

-

Deprotection: The protecting groups on the D-lysine moiety are removed under appropriate conditions (e.g., acid treatment for Boc groups or hydrogenolysis for Cbz groups) to yield the final this compound analog.

-

Purification: The crude product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

In Vitro GlyT2 Inhibition Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The inhibitory activity of this compound analogs on GlyT2 is commonly assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing the human GlyT2 transporter.

Detailed Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to surgically remove a portion of the ovary. Oocytes are manually defolliculated and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2. The injected oocytes are then incubated for 2-5 days to allow for transporter expression.

-

TEVC Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., ND96 buffer).

-

Two microelectrodes, filled with a high concentration of KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped to a holding potential, typically -60 mV.

-

-

Glycine Application and Inhibition Measurement:

-

Glycine is applied to the oocyte, which induces an inward current due to the influx of Na⁺ and Cl⁻ ions along with glycine through the GlyT2 transporter.

-

Once a stable glycine-induced current is established, the this compound analog is co-applied with glycine at various concentrations.

-

The inhibition of the glycine-induced current by the analog is measured.

-

-

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value for each analog.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of the SAR and experimental workflow for this compound analogs.

References

- 1. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]

- 3. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of N-acyl-D-lysine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of N-acyl-D-lysine derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, ranging from the modulation of neurotransmitter transporters to the regulation of epigenetic enzymes. This document outlines their synthesis, their interactions with key protein targets, and the experimental methodologies used to characterize these interactions.

Inhibition of Glycine Transporter 2 (GlyT2)

N-acyl-D-lysine derivatives have emerged as potent and selective inhibitors of the glycine transporter 2 (GlyT2), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][2] Inhibition of GlyT2 leads to an increase in the extracellular glycine concentration, thereby enhancing inhibitory neurotransmission. This mechanism of action makes GlyT2 a promising therapeutic target for the treatment of chronic pain.[3][4]

Quantitative Data for GlyT2 Inhibition

Several N-acyl-D-lysine derivatives have been synthesized and evaluated for their inhibitory activity against GlyT2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound | Acyl Chain | Stereochemistry | IC50 (nM) for human GlyT2a | Reference |

| Oleoyl-lysine | Oleoyl (C18:1) | D | 48.3 | [2] |

| Oleoyl-lysine | Oleoyl (C18:1) | L | 25.5 | [5] |

| C18ω5-lysine | C18:1 (ω-5) | D | >30,000 | [6] |

| C18ω5-lysine | C18:1 (ω-5) | L | 5,800 | [6] |

| C16ω7-lysine | C16:1 (ω-7) | D | 1,200 | [6] |

| C16ω7-lysine | C16:1 (ω-7) | L | 810 | [5] |

| C14ω5-lysine | C14:1 (ω-5) | D | >30,000 | [6] |

| C14ω5-lysine | C14:1 (ω-5) | L | >30,000 | [6] |

Signaling Pathway of GlyT2 Inhibition in Analgesia

The analgesic effect of GlyT2 inhibitors is achieved through the potentiation of inhibitory glycinergic neurotransmission in the spinal cord. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of GlyT2 inhibition by N-acyl-D-lysine derivatives leading to analgesia.

Interaction with Sirtuins

N-acylation of lysine residues is a significant post-translational modification that is dynamically regulated by a class of enzymes called sirtuins (SIRTs), which are NAD+-dependent lysine deacylases.[7] Sirtuins can remove a variety of acyl groups from lysine residues, and their activity is dependent on the length of the acyl chain.

Quantitative Data for Sirtuin Deacylation

The kinetic parameters for the deacylation of various N-acyl-lysine peptide substrates by different human sirtuin isoforms have been determined. The following table summarizes the Michaelis constant (Km) and catalytic rate (kcat) for selected substrates. While this data is for N-acyl-lysine peptides in general, it provides valuable insight into the interaction of N-acylated lysines with sirtuins.

SIRT1

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Myristoyl-lysine peptide | 1.8 ± 0.3 | 0.041 ± 0.001 | 22,800 | [8] |

| Decanoyl-lysine peptide | 2.5 ± 0.4 | 0.038 ± 0.001 | 15,200 | [8] |

| Hexanoyl-lysine peptide | 10 ± 1 | 0.036 ± 0.001 | 3,600 | [8] |

| Acetyl-lysine peptide | 19 ± 2 | 0.063 ± 0.002 | 3,300 |[8] |

SIRT2

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Myristoyl-lysine peptide | 2.0 ± 0.4 | 0.035 ± 0.001 | 17,500 | [8] |

| Decanoyl-lysine peptide | 2.7 ± 0.5 | 0.034 ± 0.001 | 12,600 | [8] |

| Hexanoyl-lysine peptide | 4.8 ± 0.6 | 0.030 ± 0.001 | 6,250 | [8] |

| Acetyl-lysine peptide | 9.0 ± 1.0 | 0.12 ± 0.004 | 13,300 |[8] |

SIRT3

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Myristoyl-lysine peptide | 3.5 ± 0.5 | 0.028 ± 0.001 | 8,000 | [8] |

| Decanoyl-lysine peptide | 6.0 ± 0.8 | 0.025 ± 0.001 | 4,170 | [8] |

| Hexanoyl-lysine peptide | 15 ± 2 | 0.022 ± 0.001 | 1,470 | [8] |

| Acetyl-lysine peptide | 30 ± 4 | 0.030 ± 0.001 | 1,000 |[8] |

SIRT5

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Glutaryl-lysine peptide | 2.1 ± 0.3 | 0.039 ± 0.001 | 18,600 | [9] |

| Succinyl-lysine peptide | 2.5 ± 0.4 | 0.035 ± 0.001 | 14,000 | [9] |

| Malonyl-lysine peptide | 4.0 ± 0.6 | 0.015 ± 0.001 | 3,750 | [9] |

| Acetyl-lysine peptide | 62.5 ± 8 | 0.001 ± 0.0001 | 16 |[9] |

SIRT6

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Myristoyl-lysine peptide | 15 ± 2 | 0.018 ± 0.001 | 1,200 | [8] |

| Decanoyl-lysine peptide | 25 ± 4 | 0.012 ± 0.001 | 480 | [8] |

| Hexanoyl-lysine peptide | 80 ± 10 | 0.005 ± 0.0003 | 62.5 |[8] |

Experimental Protocols

Synthesis of Nα-acyl-D-lysine Derivatives

A general and efficient method for the synthesis of Nα-acyl-lysine derivatives involves a three-step process starting from D-lysine.[10] This method avoids the need for amino group protection and deprotection, leading to higher yields.[10]

Caption: General workflow for the synthesis of Nα-acyl-D-lysine derivatives.

Step 1: Synthesis of α-amino-ε-caprolactam (ACL)

-

D-Lysine is heated in n-hexyl alcohol.

-

The reaction mixture is refluxed for a specified period to yield α-amino-ε-caprolactam.

Step 2: Synthesis of α-amide-ε-caprolactam

-

The obtained ACL is reacted with the desired acyl chloride in an appropriate solvent.

-

The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Step 3: Hydrolysis to Sodium Nα-acyl-D-lysine

-

The α-amide-ε-caprolactam is subjected to hydrolysis in an aqueous solution under alkaline conditions (e.g., using NaOH).

-

For derivatives with longer hydrophobic chains (carbon number > 12), butanol can be used to increase solubility.[10]

-

The final product is isolated and purified.

For the synthesis of Nε-acyl-lysine derivatives, protection of the α-amino group is typically required before acylation of the ε-amino group.[11]

GlyT2 Inhibition Assays

This technique is used to measure the glycine transport currents in Xenopus laevis oocytes expressing human GlyT2.[12][13][14]

Protocol Outline:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for human GlyT2. The oocytes are then incubated for 2-5 days to allow for protein expression.

-

Electrode Preparation: Glass microelectrodes are pulled and filled with 3 M KCl. The electrodes should have a resistance of 0.5-2 MΩ.

-

Recording Setup: An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution. Two microelectrodes are inserted into the oocyte: one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV.[5]

-

Glycine Application: A baseline current is established. Glycine at a concentration close to its EC50 (e.g., 15-30 µM) is then applied to the oocyte, inducing an inward current due to the electrogenic transport of glycine.[6][15]

-

Inhibitor Application: The N-acyl-D-lysine derivative is co-applied with glycine. The reduction in the glycine-induced current is measured to determine the inhibitory effect.

-

Data Analysis: Concentration-response curves are generated by applying a range of inhibitor concentrations, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response equation. Reversibility of inhibition can be assessed by measuring the recovery of the glycine-induced current after washing out the inhibitor.[5]

This assay measures the inhibition of radiolabeled glycine uptake in cells expressing GlyT2.[15][16]

Protocol Outline:

-

Cell Culture: HEK293 or CHO cells are stably transfected to express human GlyT2.

-

Assay Preparation: Cells are seeded in 96- or 384-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Inhibitor Incubation: The cells are pre-incubated with various concentrations of the N-acyl-D-lysine derivative for a specified time.

-

[³H]-Glycine Uptake: The uptake is initiated by adding a solution containing [³H]-glycine (e.g., at its Km concentration) and the inhibitor. The reaction is allowed to proceed for a short period (e.g., 10-20 minutes).

-

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed.

-

Scintillation Counting: The amount of [³H]-glycine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Sirtuin Deacylation Assay (HPLC-based)

This assay measures the enzymatic activity of sirtuins by quantifying the formation of the deacylated peptide product using high-performance liquid chromatography (HPLC).[8]

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing the purified sirtuin enzyme (e.g., 0.2-0.5 µM), the N-acyl-lysine peptide substrate, and NAD+ in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5).

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 37°C for a specific time, ensuring initial velocity conditions.

-

Quenching: The reaction is quenched, for example, by the addition of acid (e.g., formic acid).

-

HPLC Analysis: The reaction mixture is injected into a reverse-phase HPLC system equipped with a C18 column. The deacylated peptide product is separated from the acylated substrate.

-

Detection and Quantification: The formation of the deacylated product is monitored by absorbance at 214 nm. The peak area of the product is used to quantify the amount of deacylation.

-

Kinetic Analysis: To determine Km and kcat values, the initial reaction velocities are measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation. For inhibitor studies, IC50 or Ki values can be determined by measuring the enzyme activity at different inhibitor concentrations.

Conclusion

N-acyl-D-lysine derivatives represent a versatile class of molecules with significant potential in drug discovery and development. Their ability to selectively inhibit GlyT2 offers a promising avenue for the development of novel analgesics. Furthermore, their interaction with sirtuins highlights their role in the complex network of post-translational modifications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the biochemical properties and therapeutic applications of these fascinating compounds.

References

- 1. Oleoyl-d-lysine | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 13. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleoyl-d-lysine: A Novel Modulator of Glycinergic Signaling for Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic pain remains a significant global health challenge, with a pressing need for novel therapeutic agents that offer improved efficacy and safety profiles over existing treatments. The glycinergic signaling pathway, a critical component of inhibitory neurotransmission in the spinal cord, has emerged as a promising target for analgesic drug development. Aberrations in this pathway are associated with the chronification of pain. Oleoyl-d-lysine, a synthetic N-acyl amino acid, has been identified as a potent and selective inhibitor of the glycine transporter 2 (GlyT2), playing a crucial role in restoring glycinergic tone. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of pain therapeutics.

Introduction to Glycinergic Signaling and the Role of GlyT2

Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, where it modulates nociceptive signaling.[1] The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2.[2] GlyT2 is predominantly expressed on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine, thereby terminating its synaptic action and replenishing vesicular stores.[3] In chronic pain states, a reduction in glycinergic inhibitory tone can lead to hyperexcitability of pain-transmitting neurons.[1] Therefore, inhibiting GlyT2 to increase synaptic glycine concentrations presents a rational therapeutic strategy for the management of chronic pain.[4]

This compound: A Selective GlyT2 Inhibitor

This compound is a lipid-based, selective inhibitor of GlyT2.[5][6] It was developed as a metabolically stable analog of the endogenous lipid N-arachidonoyl glycine (NAGly).[1] Unlike many other GlyT2 inhibitors, this compound acts as a partial and reversible, non-competitive allosteric inhibitor, which is thought to contribute to its improved safety profile.[3][4] This mode of action allows for the restoration of glycinergic signaling without causing the severe side effects, such as convulsions and respiratory depression, associated with complete or irreversible GlyT2 inhibition.[1][7]

Mechanism of Action

This compound binds to an allosteric site on GlyT2, distinct from the glycine binding site.[2] This binding event modulates the transporter's conformation, reducing the efficiency of glycine reuptake. The consequence is an elevation of glycine levels in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs) and a strengthening of inhibitory neurotransmission. This, in turn, dampens the excitability of dorsal horn neurons involved in the transmission of pain signals.

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds, facilitating a comparative analysis of their potency and selectivity.

| Compound | GlyT2 IC50 (nM) | GlyT1 IC50 (nM) | % Max Inhibition of GlyT2 | Reference |

| This compound | 48.3 | >3,000 | 95% | [6][7] |

| Oleoyl-l-lysine | 33.0 | >3,000 | 88% | [7] |

| ORG25543 | - | - | - | [7] |

| N-Oleoyl Glycine | 500 | >10,000 | 67% | [4] |

| N-Arachidonyl Glycine | ~9,000 | - | - | [4] |

| Table 1: In vitro potency and selectivity of GlyT2 inhibitors. |

| Pain Model | Species | Administration Route | Effective Dose (mg/kg) | Analgesic Effect | Reference |

| Chronic Constriction Injury | Mouse | Intraperitoneal | 30 | Near complete antiallodynia | [7] |

| Nerve Ligation | Rat | Intraperitoneal | 30 | Reduction in allodynia | [6] |

| Inflammatory Pain (CFA) | Mouse | Intraperitoneal | 30 | No antiallodynia/analgesia | [7] |

| Acute Pain (Hot Plate) | Mouse | Intraperitoneal | 30 | No analgesia | [7] |

| Table 2: In vivo efficacy of this compound in various pain models. |

| Side Effect | This compound (30 mg/kg) | This compound (100 mg/kg) | ORG25543 (50 mg/kg) | Reference |

| Convulsions | No | No | Severe | [7] |

| Motor Incoordination | No | Mild | Severe | [7] |

| Respiratory Depression | No | Not specified | Not specified | [7] |

| Table 3: Side effect profile of this compound compared to ORG25543 in mice. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between oleic acid and the α-amino group of D-lysine. Protecting groups are necessary to ensure regioselectivity.

Figure 2: Synthetic workflow for this compound.

Materials:

-

Oleic acid

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

-

Diisopropylethylamine (DIPEA)

-

Nα-Boc-Nε-Z-D-lysine

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (Pd-C)

-

Hydrogen gas

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

-

Activation of Oleic Acid: Dissolve oleic acid, NHS, and EDCI in DCM. Stir at room temperature for 4 hours to form the Oleoyl-NHS ester.

-

Coupling Reaction: In a separate flask, dissolve Nα-Boc-Nε-Z-D-lysine in DMF and add DIPEA. Add the Oleoyl-NHS ester solution dropwise and stir overnight at room temperature.

-

Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography.

-

Deprotection: Dissolve the protected product in TFA to remove the Boc group. Following purification, deprotect the Z group by catalytic hydrogenation using Pd-C and hydrogen gas.

-

Final Product: Purify the final product, this compound, by chromatography.

GlyT2 Inhibition Assay (Two-Electrode Voltage Clamp)

This protocol describes the functional characterization of this compound's inhibitory activity on human GlyT2 expressed in Xenopus laevis oocytes.

Figure 3: Workflow for GlyT2 inhibition assay.

Materials:

-

Xenopus laevis oocytes

-

Human GlyT2 cRNA

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

-

Glycine stock solution

-

This compound stock solution in DMSO

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. Microinject each oocyte with 50 nL of human GlyT2 cRNA. Incubate the oocytes at 18°C for 2-4 days.

-

Electrophysiological Recording: Place an oocyte in the recording chamber continuously perfused with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.

-

Baseline Current Measurement: Apply a concentration of glycine that elicits a half-maximal response (EC50) to establish a baseline glycine-induced current.

-

Inhibition Measurement: Co-apply the EC50 concentration of glycine with varying concentrations of this compound. Record the steady-state current at each concentration.

-

Data Analysis: Normalize the inhibited currents to the baseline glycine current. Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Analgesia and Side Effects

The CCI model is used to induce neuropathic pain in rodents.

-

Surgery: Anesthetize the mouse and expose the sciatic nerve. Place four loose chromic gut ligatures around the nerve.

-

Post-operative Care: Allow the animals to recover for at least 7 days before behavioral testing.

This test measures the withdrawal threshold to a mechanical stimulus.

-

Acclimation: Place the mouse in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.

-

Stimulation: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Threshold Determination: The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal.

This test assesses motor coordination and balance.

-

Training: Acclimate the mice to the rotarod apparatus.

-

Testing: Place the mouse on the rotating rod, which gradually accelerates.

-

Measurement: Record the latency to fall from the rod.

This technique measures respiratory parameters in conscious, unrestrained animals.

-

Acclimation: Place the mouse in the plethysmography chamber and allow it to acclimate.

-

Recording: Record the pressure changes in the chamber due to breathing.

-

Analysis: Calculate respiratory rate and tidal volume from the pressure recordings.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of chronic neuropathic pain. Its selective, partial, and reversible inhibition of GlyT2 offers a mechanism to restore glycinergic signaling with a favorable safety profile. The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of this compound and other modulators of the glycinergic pathway. Further research is warranted to fully elucidate its clinical potential.

References

- 1. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, this compound, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Oleoyl-d-lysine: A Novel Analgesic Targeting the Glycine Transporter 2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discovery and Rationale

Oleoyl-d-lysine is a synthetic N-acyl amino acid that has emerged as a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[1][2][3][4] Its development stemmed from research into endogenous bioactive lipids, particularly N-arachidonyl glycine (NAGly), a lipid that exhibits analgesic properties.[5] While NAGly demonstrated GlyT2 inhibition, its relatively low potency and metabolic instability limited its therapeutic potential.[5] This led to a medicinal chemistry approach to synthesize novel N-acyl amino acids with improved pharmacological profiles.[3][5]

The rationale for targeting GlyT2 lies in its critical role in regulating glycine concentrations in the synapse, particularly in the spinal cord's dorsal horn where it modulates nociceptive signaling.[5][6] By inhibiting GlyT2, the reuptake of glycine is slowed, leading to an increase in synaptic glycine levels.[5] This enhances inhibitory glycinergic neurotransmission, thereby reducing the firing of excitatory neurons in the pain pathway.[5][6]

The design of this compound incorporated two key features: an oleoyl lipid tail and a d-lysine head group. The oleic acid tail was found to impart optimal GlyT2 inhibitory activity.[3] The use of the d-enantiomer of lysine was a strategic decision to enhance metabolic stability, as the unnatural D-configuration is more resistant to hydrolysis by endogenous enzymes compared to the L-enantiomer.[3] This combination resulted in a molecule with high potency for GlyT2, increased stability, and the ability to cross the blood-brain barrier.[3][6]

Synthetic Route of this compound

The synthesis of this compound is achieved through the formation of an amide bond between oleic acid and the α-amino group of D-lysine. This process requires the use of protecting groups for the ε-amino group of D-lysine to ensure regioselectivity. A common synthetic approach involves a carbodiimide-mediated coupling reaction.

Experimental Protocol: General Procedure for EDCI Coupling

The following is a general experimental protocol for the synthesis of N-acyl amino acids, including this compound, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Materials:

-

Oleic acid

-

N-ε-Boc-D-lysine (or other suitably protected D-lysine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole hydrate (HOBt)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Trifluoroacetic acid (TFA) (for Boc deprotection)

-

Silica gel for column chromatography

Procedure:

-

Activation of Oleic Acid: To a solution of oleic acid (1.0 equivalent) in anhydrous DMF, add hydroxybenzotriazole hydrate (1.2 equivalents) and EDCI (1.4 equivalents). Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

-

Amide Bond Formation: To the activated oleic acid solution, add N-ε-Boc-D-lysine (1.0 equivalent) followed by triethylamine (3.0 equivalents). Stir the reaction mixture at room temperature overnight.

-

Work-up and Extraction: Dilute the reaction mixture with water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification of Protected Intermediate: Purify the crude product by silica gel column chromatography to obtain N-α-oleoyl-N-ε-Boc-D-lysine.

-

Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid in dichloromethane (e.g., 20% TFA in DCM). Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Final Purification: Remove the solvent and excess TFA under reduced pressure. The crude this compound can be further purified by a suitable method, such as recrystallization or preparative HPLC, to yield the final product.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | Target | IC50 (nM) | Assay System | Reference |

| This compound | Human GlyT2a | 48.3 | Xenopus oocytes expressing human transporters | [7] |

| This compound | Human GlyT1b | >3,000 | Xenopus oocytes expressing human transporters | [7] |

| Oleoyl-l-lysine | GlyT2 | <50 | Not specified | [2] |

Table 1: In Vitro GlyT2 Inhibitory Activity

| Compound | Dose (mg/kg, i.p.) | Pain Model | Effect | Side Effects | Reference |

| This compound | 30 | Chronic neuropathic pain (mice) | Peak analgesia, near complete antiallodynia | No side effects observed | [8][9] |

| This compound | 50 | Chronic neuropathic pain (mice) | Effective reversal of neuropathic pain | - | [9] |

| This compound | 100 | Chronic neuropathic pain (mice) | Effective reversal of neuropathic pain | Mild side effects, no convulsions | [8][9] |

| This compound | 30 | Inflammatory or acute pain (mice) | No antiallodynia/analgesia | Not applicable | [8] |

| This compound | 30 | Nerve ligation (rat) | Reduces allodynia | - | [7] |

Table 2: In Vivo Analgesic Efficacy of this compound

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inhibitor of the glycine transporter 2 (GlyT2).[6] This means it binds to a site on the transporter that is distinct from the glycine binding site.[6] This binding event induces a conformational change in the transporter, which reduces its maximum transport rate without altering its affinity for glycine.[6] The consequence of this inhibition is an elevation of glycine levels in the synaptic cleft, leading to enhanced activation of post-synaptic glycine receptors (GlyRs). As GlyRs are ligand-gated chloride channels, their activation leads to an influx of chloride ions, hyperpolarization of the post-synaptic neuron, and a reduction in neuronal excitability, ultimately producing an analgesic effect.

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a significant advancement in the development of novel analgesics. Its discovery, rooted in the study of endogenous lipids, and its rational design have culminated in a potent and selective GlyT2 inhibitor with a favorable safety profile in preclinical models. The detailed synthetic route provides a clear path for its production and further investigation. The quantitative data robustly supports its efficacy in chronic neuropathic pain models. As research continues, this compound holds promise as a potential therapeutic for challenging pain conditions, offering a distinct mechanism of action compared to currently available treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Allosteric Inhibition of GlyT2 by Oleoyl-d-lysine

This guide provides a comprehensive overview of the allosteric inhibition of the glycine transporter 2 (GlyT2) by the novel bioactive lipid, this compound. This molecule has emerged as a potent and selective inhibitor of GlyT2, showing promise as a therapeutic agent for chronic pain.[1][2][3][4] This document details the quantitative aspects of this inhibition, the experimental protocols used for its characterization, and the proposed mechanism of action.

Introduction

Glycine transporters, particularly GlyT2, play a crucial role in regulating glycine levels at inhibitory synapses.[2] GlyT2 is predominantly found in presynaptic neurons in the spinal cord and brainstem, where it is responsible for the reuptake of glycine from the synaptic cleft.[2] By inhibiting GlyT2, the concentration of glycine in the synapse increases, leading to enhanced activation of postsynaptic glycine receptors and a subsequent increase in inhibitory neurotransmission.[5] This mechanism is of significant interest for the development of analgesics, especially for neuropathic pain.[2][6]

This compound is a synthetic N-acyl amino acid that has been identified as a potent and selective inhibitor of GlyT2.[3][7] Unlike many other GlyT2 inhibitors, this compound exhibits a partial inhibition profile, which is thought to contribute to its favorable side-effect profile by not completely abolishing glycinergic neurotransmission.[1] It is also metabolically stable, capable of crossing the blood-brain barrier, and has demonstrated analgesic effects in animal models of neuropathic pain.[2][3] This guide will delve into the technical details of its interaction with GlyT2.

Quantitative Data: Inhibition of GlyT2 by this compound and Analogs

The inhibitory potency of this compound and related N-acyl amino acids has been quantified using various experimental setups. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. The data presented below has been compiled from multiple studies to provide a comparative overview.

| Compound | Configuration | IC50 (nM) for GlyT2 | Selectivity over GlyT1 | Reference |

| Oleoyl-lysine | D | 45 | >60-fold | [8][9] |

| Oleoyl-lysine | L | 25 | Not specified | [8] |

| C18ω5-lysine | D | 64.9 | Not specified | [10] |

| C18ω5-lysine | L | 67.5 | Not specified | [10] |

| C16ω3-lysine | D | 699 | Not specified | [1][10] |

| C16ω3-lysine | L | 10.8 | Not specified | [1][10] |

| C14ω5-lysine | D | 1380 | Not specified | [10] |

| C14ω5-lysine | L | 770 | Not specified | [10] |

| Oleoyl-l-Asn | L | 613 | Not specified | [3] |

| N-arachidonyl glycine (NAGly) | - | 9000 | Not specified | [2] |

Experimental Protocols

A key method for characterizing the inhibition of GlyT2 by compounds like this compound is the glycine uptake assay using Xenopus laevis oocytes expressing the human GlyT2 transporter. The following is a detailed protocol based on descriptions from the literature.

Glycine Uptake Inhibition Assay in Xenopus laevis Oocytes

This protocol describes the measurement of glycine transport currents in Xenopus oocytes expressing human GlyT2 and the assessment of inhibition by test compounds using two-electrode voltage clamp electrophysiology.

1. Oocyte Preparation and Transporter Expression:

-

Harvest mature oocytes (stage V-VI) from female Xenopus laevis frogs.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free oocyte Ringer's 2 (OR2) buffer) for 1-2 hours with gentle agitation.

-

Wash the oocytes thoroughly with OR2 buffer and store them in a sterile, supplemented OR2 solution.

-

Inject each oocyte with cRNA encoding human GlyT2 (typically 10-50 ng per oocyte).

-

Incubate the injected oocytes at 16-18°C for 2-4 days to allow for transporter expression.

2. Two-Electrode Voltage Clamp Electrophysiology:

-

Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96 buffer containing 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, and 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential, typically -60 mV.

-

Record baseline currents in the recording solution.

3. Measurement of Glycine Transport Currents and Inhibition:

-

To measure glycine transport, perfuse the oocyte with the recording solution containing a known concentration of glycine (e.g., 30 µM, which is close to the Km for GlyT2). The influx of glycine, coupled with Na+ and Cl-, generates an inward current that is recorded.

-

To determine the inhibitory effect of this compound, prepare a series of dilutions of the compound in the recording solution containing glycine.

-

Apply increasing concentrations of this compound (or other test compounds) to the oocyte and record the resulting glycine-induced current at each concentration.

-

Normalize the current at each inhibitor concentration to the current produced by glycine alone.

-

Plot the normalized current as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4. Data Analysis:

-

The IC50 values are calculated using a nonlinear regression fit of the concentration-response data to the following equation: y = 100 / (1 + 10^((logIC50 - x) * HillSlope)) where x is the logarithm of the inhibitor concentration, and y is the normalized response.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Allosteric Inhibition

This compound is proposed to bind to a deep allosteric pocket within the GlyT2 protein, distinct from the glycine binding site.[1] This binding event is thought to induce a conformational change in the transporter that reduces its affinity for glycine or its translocation rate, thereby inhibiting glycine uptake. The lipid tail of this compound penetrates a hydrophobic cavity between transmembrane helices, which is critical for its potent inhibition.[1][8]

References

- 1. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]

- 3. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Oleoyl-d-lysine Binding Site on Glycine Transporter 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of the selective Glycine Transporter 2 (GlyT2) inhibitor, oleoyl-d-lysine. By elucidating the structural and molecular interactions, this document aims to facilitate further research and the development of novel analgesics targeting GlyT2.

Executive Summary

This compound, a potent and selective inhibitor of GlyT2, has demonstrated significant analgesic properties in preclinical models of neuropathic pain.[1][2][3][4] Its mechanism of action involves binding to a novel, extracellular allosteric site on GlyT2, distinct from the glycine substrate-binding site.[1][5][6] This interaction modulates the transporter's function, leading to an increase in synaptic glycine levels and enhanced inhibitory neurotransmission, which is a key mechanism for pain suppression.[1][7] This guide synthesizes the current understanding of this critical drug-transporter interaction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

The Allosteric Binding Site of this compound on GlyT2

Recent studies have identified a novel extracellular allosteric modulator site on GlyT2 where this compound and other bioactive lipid analgesics bind.[1][6] This binding pocket is formed by a crevice between transmembrane domains (TMs) 5, 7, and 8, and the extracellular loop 4 (EL4).[1][6] The binding of this compound to this site is thought to restrict the conformational changes necessary for glycine transport, thereby inhibiting its function.[1]

Molecular dynamics simulations have provided a deeper understanding of this interaction, revealing that the oleoyl tail of the lipid intercalates between the aliphatic-rich regions of TM5 and TM8.[2] The lysine headgroup remains accessible to the extracellular solution and is stabilized by interactions with aromatic residues in TM7, TM8, and EL4.[2]

Key Interacting Residues

Several key amino acid residues have been identified as crucial for the binding and inhibitory activity of this compound and related compounds. Mutagenesis studies have confirmed the importance of these residues in the allosteric pocket.

Quantitative Data on this compound Inhibition of GlyT2

The inhibitory potency of this compound and its analogs has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds.

| Compound | Isomer | IC50 (nM) | Reference(s) |

| Oleoyl-lysine | L-isomer | < 50 | [2] |

| Oleoyl-lysine | D-isomer (this compound) | < 50 | [2][4] |

| C18ω5-Lysine | L-isomer | 67.5 | [2] |

| C18ω5-Lysine | D-isomer | 64.9 | [2] |

| C16ω3-Lysine | L-isomer | 10.8 | [2] |

| C16ω3-Lysine | D-isomer | 699 | [2] |

Experimental Protocols

The identification and characterization of the this compound binding site on GlyT2 have been achieved through a combination of molecular biology, electrophysiology, and computational modeling techniques.

Site-Directed Mutagenesis and Functional Analysis

This protocol is essential for identifying key residues involved in ligand binding and transporter function.

Methodology:

-

Selection of Target Residues: Putative binding site residues are identified based on homology models of GlyT2 and molecular docking simulations.

-

Generation of Mutants: Point mutations are introduced into the GlyT2 complementary DNA (cDNA) using standard molecular biology techniques (e.g., PCR-based mutagenesis).

-

Heterologous Expression: The wild-type and mutant GlyT2 constructs are expressed in a suitable system, such as Xenopus laevis oocytes or human embryonic kidney (HEK293) cells.

-

Glycine Transport Assays: The function of the expressed transporters is assessed by measuring the uptake of radiolabeled glycine ([3H]glycine) or by recording glycine-induced currents using two-electrode voltage clamp electrophysiology.

-

Inhibition Studies: The potency of this compound to inhibit glycine transport is determined for both wild-type and mutant transporters by generating concentration-response curves and calculating the IC50 values.

-

Data Analysis: A significant shift in the IC50 value for a mutant transporter compared to the wild-type indicates that the mutated residue is important for the binding of the inhibitor or for the conformational changes associated with inhibition.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic interactions between this compound and GlyT2 within a lipid bilayer environment.

Methodology:

-

System Setup: A homology model of human GlyT2 is embedded in a hydrated lipid bilayer (e.g., 1-palmitoyl-2-oleoyl-phosphatidylcholine - POPC) with physiological ion concentrations. This compound molecules are placed in the simulation box.

-

Simulation Protocol: The system is subjected to energy minimization and equilibration steps, followed by a production run for a significant duration (e.g., hundreds of nanoseconds).

-

Trajectory Analysis: The trajectory of the simulation is analyzed to observe the binding of this compound to GlyT2, identify stable binding poses, and characterize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the transporter.

Signaling and Downstream Effects

The inhibition of GlyT2 by this compound has a direct impact on glycinergic neurotransmission, a critical component of inhibitory signaling in the spinal cord and brainstem.[7]

By blocking the reuptake of glycine from the synaptic cleft into presynaptic neurons, this compound increases the concentration of glycine available to activate postsynaptic glycine receptors.[7] This enhanced activation of inhibitory glycine receptors leads to a hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. In the context of pain signaling, this increased inhibition in the spinal cord dorsal horn reduces the transmission of nociceptive signals to higher brain centers, resulting in analgesia.

Conclusion and Future Directions

The identification of a novel allosteric binding site for this compound on GlyT2 represents a significant advancement in the development of non-opioid analgesics.[1][8] The detailed structural and functional data presented in this guide provide a solid foundation for the rational design of next-generation GlyT2 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on obtaining high-resolution crystal or cryo-EM structures of GlyT2 in complex with this compound to further refine our understanding of the binding interactions. Additionally, exploring the potential for biased allosteric modulation of GlyT2 could open new avenues for fine-tuning the therapeutic effects of these promising compounds.

References

- 1. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics | eLife [elifesciences.org]

- 2. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OPUS at UTS: The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 6. Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. biorxiv.org [biorxiv.org]

In Vitro Characterization of Oleoyl-d-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Oleoyl-d-lysine, a selective and potent inhibitor of the glycine transporter 2 (GlyT2). This compound is a lipid-based compound that has shown promise as an analgesic for neuropathic pain.[1][2][3] This document outlines its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization, providing a valuable resource for researchers in the field of neuroscience and drug development.

Core Mechanism of Action

This compound functions as a selective, non-competitive, and allosteric inhibitor of the glycine transporter 2 (GlyT2).[4][5] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into the presynaptic neuron.[6][7][8] By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission.[6] This potentiation of inhibitory signaling is the basis for its analgesic effects in models of neuropathic pain.[1][2][3] Notably, this compound exhibits high selectivity for GlyT2 over the closely related glycine transporter 1 (GlyT1), which is found primarily on glial cells.[9]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and its stereoisomer, Oleoyl-l-lysine, has been quantified using electrophysiological assays in Xenopus oocytes expressing human GlyT2a and GlyT1b. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for GlyT2a.

| Compound | Target | IC50 (nM) |

| This compound | GlyT2a | 48.3 [9] |

| GlyT1b | >3,000[9] | |

| Oleoyl-l-lysine | GlyT2 | 25.5[4] |

Experimental Protocols

The primary in vitro method for characterizing this compound is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing the target transporter.

Protocol: Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

- Harvest stage V-VI oocytes from Xenopus laevis.

- Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

- Inject each oocyte with cRNA encoding human GlyT2a.

- Incubate the injected oocytes for 2-4 days at 14–17°C in a suitable medium (e.g., a solution containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, 5 sucrose, and 2.5 Na pyruvate, pH 7.4, supplemented with antibiotics).[10]

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-injecting electrodes.

- Clamp the oocyte membrane potential at a holding potential of -60 mV.[11]

- Record glycine-induced currents by applying a solution containing a known concentration of glycine (e.g., the EC50 concentration, typically around 30 µM).[4]

3. Inhibition Assay:

- To determine the IC50 value of this compound, co-apply increasing concentrations of the inhibitor with the EC50 concentration of glycine.

- Measure the resulting current and normalize it to the current induced by glycine alone.

- Generate a concentration-response curve by plotting the normalized current against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response equation to calculate the IC50 value.

4. Selectivity Assay:

- To assess the selectivity of this compound, repeat the inhibition assay using oocytes expressing human GlyT1b.

- Compare the IC50 values obtained for GlyT2a and GlyT1b to determine the selectivity ratio.

Visualizations

Signaling Pathway

Caption: Glycinergic synapse showing this compound's inhibition of GlyT2.

Experimental Workflow

Caption: Workflow for in vitro characterization via Xenopus oocyte electrophysiology.

References

- 1. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. A Xenopus oocyte model system to study action potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Mutant Glycine Receptors in Xenopus Oocytes Using Canonical and Non-Canonical Amino Acids Reveals Distinct Roles of Conserved Proline Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Oleoyl-d-lysine: A Selective GlyT2 Inhibitor for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oleoyl-d-lysine is a novel, synthetic N-acyl amino acid that has emerged as a promising therapeutic candidate for the management of chronic neuropathic pain. Its primary mechanism of action is the selective and potent inhibition of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine in the spinal cord. By blocking GlyT2, this compound elevates synaptic glycine levels, thereby enhancing inhibitory glycinergic neurotransmission and attenuating pain signals. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: Selective Inhibition of Glycine Transporter 2

This compound is a non-competitive, allosteric inhibitor of GlyT2. Unlike competitive inhibitors that bind to the same site as the substrate (glycine), this compound binds to a distinct allosteric site on the transporter protein. This binding event induces a conformational change in the transporter, reducing its maximum transport velocity (Vmax) for glycine without significantly affecting its binding affinity (Km). This allosteric mechanism contributes to a more modulatory and potentially safer pharmacological profile compared to direct competitive antagonists.

The selectivity of this compound for GlyT2 over the glycine transporter 1 (GlyT1) is a critical aspect of its therapeutic potential. While both transporters regulate synaptic glycine levels, GlyT1 is more broadly distributed in the central nervous system, including in glial cells, and is involved in modulating N-methyl-D-aspartate (NMDA) receptor activity. The selective inhibition of GlyT2 allows for a targeted enhancement of inhibitory neurotransmission at glycinergic synapses, which are crucial for pain processing in the spinal cord, with a reduced risk of off-target effects associated with GlyT1 inhibition.

The "d" stereoisomer of the lysine component of this compound is intentionally designed to confer greater metabolic stability compared to its "l" counterpart, making it more resistant to degradation by endogenous enzymes.

Quantitative Pharmacological Data

The inhibitory potency of this compound on GlyT2 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and related compounds.

| Compound | Target | Assay System | IC50 (nM) | Reference |

| This compound | Human GlyT2a | Xenopus oocytes | 48.3 | |

| Oleoyl-l-lysine | Human GlyT2a | Xenopus oocytes | 25.5 | |

| ORG25543 | GlyT2 | - | - |

Table 1: In Vitro Inhibitory Potency of this compound and Related Compounds.

| Compound | Animal Model | Pain Type | Effective Dose (mg/kg, i.p.) | Key Findings | Reference |

| This compound | Mouse | Neuropathic (Chronic Constriction Injury) | 30 | Near complete reversal of allodynia | |

| This compound | Mouse | Inflammatory (Complete Freund's Adjuvant) | - | No significant antiallodynia/analgesia | |

| This compound | Mouse | Acute (Hot Plate) | - | No significant analgesia | |

| ORG25543 | Mouse | Neuropathic (Chronic Constriction Injury) | 50 (lethal/near-lethal dose) | <50% reduction in allodynia with severe side effects |

Table 2: In Vivo Efficacy of this compound in Pain Models.

Experimental Protocols

In Vitro GlyT2 Inhibition Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a standard method for characterizing the activity of ion transporters expressed in the membrane of Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding for human GlyT2.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression.

-

Two-Electrode Voltage Clamp:

-

An oocyte expressing GlyT2 is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

-

Glycine Application: Glycine is applied to the oocyte, and the resulting inward current, which is proportional to the rate of glycine transport, is recorded.

-

Inhibitor Application: this compound is co-applied with glycine at various concentrations.

-

Data Analysis: The inhibition of the glycine-induced current by this compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The CCI model is a widely used animal model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.

Methodology:

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.

-

The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

-

-

Wound Closure: The muscle and skin are closed in layers.

-

Post-operative Care: The animal is monitored during recovery and provided with appropriate post-operative care.

-

Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, typically develop within a few days and can be assessed for several weeks.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a behavioral assay used to quantify mechanical sensitivity in rodents.

Methodology:

-

Acclimation: The animal is placed in a testing apparatus with a wire mesh floor and allowed to acclimate for a period of time.

-

Filament Application: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.

-

Response Measurement: A positive response is recorded if the animal exhibits a paw withdrawal, flinching, or licking behavior.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This threshold represents the force at which the animal responds 50% of the time.

-

Drug Efficacy: The effect of this compound on the paw withdrawal threshold is measured at different time points after administration. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Signaling Pathways and Experimental Workflows

Methodological & Application

Application Notes and Protocols for In Vivo Neuropathic Pain Models for Oleoyl-d-lysine Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction